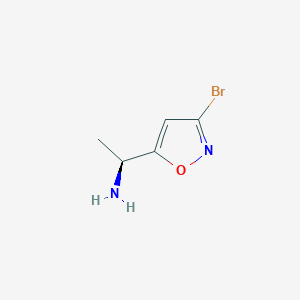

(1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-(3-bromo-1,2-oxazol-5-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-3(7)4-2-5(6)8-9-4/h2-3H,7H2,1H3/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZKRLMLVJBZKET-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NO1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=NO1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine in Targeted Drug Discovery: A Technical Guide

Executive Summary

In modern rational drug design, the selection of chiral, multifunctional building blocks is the foundation of successful lead optimization. (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine has emerged as a privileged scaffold, particularly in the development of next-generation antimalarials targeting Plasmodium dihydroorotate dehydrogenase (DHODH) ()[1]. This whitepaper provides an in-depth mechanistic analysis of this building block, detailing its physicochemical properties, structural utility, and self-validating synthetic workflows for integration into complex pharmacophores.

Structural and Physicochemical Profiling

The utility of this compound stems from its orthogonal reactivity profile. The molecule combines a metabolically stable isoxazole core, a versatile halogen handle, and a stereospecific primary amine.

Quantitative Data Summary

| Property | Value / Description |

| IUPAC Name | This compound |

| Molecular Formula | C5H7BrN2O |

| Molecular Weight | 191.03 g/mol |

| Monoisotopic Mass | 189.974 Da (for |

| Stereochemistry | (1S)-enantiomer (critical for spatial trajectory) |

| pKa (Amine) | ~9.2 (Typical for primary aliphatic amines) |

| Structural Features | 1,2-oxazole core, 3-position bromine, 5-position chiral amine |

Mechanistic Utility in Drug Design (The "Why")

As an application scientist, I evaluate building blocks based on their contribution to target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This specific isoxazole derivative offers three distinct mechanistic advantages:

-

The Isoxazole Core as a Bioisostere: The 1,2-oxazole ring serves as an excellent bioisostere for amides and esters. It provides a strong hydrogen bond acceptor (the nitrogen atom) while resisting the enzymatic hydrolysis that plagues traditional carbonyls.

-

The 3-Bromo Handle for Late-Stage Functionalization: In medicinal chemistry, exploring Structure-Activity Relationships (SAR) requires modularity. The 3-bromo position is highly amenable to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing chemists to append diverse aryl or heteroaryl groups late in the synthetic sequence without disrupting the rest of the molecule.

-

Stereospecific Target Engagement: The (1S)-chiral center dictates the 3D vector of the attached pharmacophore. In the development of pyrrole-based DHODH inhibitors, the (1S)-enantiomer was specifically required to optimally occupy the hydrophobic ubiquinone-binding channel of the Plasmodium enzyme, maximizing binding affinity while minimizing off-target mammalian DHODH inhibition ()[2].

Systems Visualization: Target Engagement Pathway

To understand the biological causality of utilizing this building block, we must visualize the biochemical pathway it is designed to disrupt.

Figure 1: Mechanism of action for isoxazole-derived DHODH inhibitors blocking Plasmodium pyrimidine biosynthesis.

Experimental Protocols: Self-Validating Systems

A robust synthetic protocol must be self-validating—meaning it contains built-in analytical checkpoints to confirm causality and success before proceeding. Below are the definitive workflows for utilizing this building block.

Protocol A: HATU-Mediated Amide Bond Formation

Objective: Couple the chiral amine to a complex carboxylic acid (e.g., a pyrrole-2-carboxylic acid) without inducing racemization.

Causality & Reagent Selection: HATU is selected over traditional EDC/HOBt because the electron-withdrawing nature of the adjacent isoxazole ring slightly reduces the nucleophilicity of the amine. HATU generates a highly reactive HOAt ester, driving the reaction forward efficiently at room temperature, which is critical to preserving the (1S) stereocenter.

Step-by-Step Methodology:

-

Activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 15 minutes at 20°C to pre-form the active ester.

-

Coupling: Add this compound hydrochloride (1.1 equiv) in one portion.

-

Reaction Monitoring (Self-Validation Checkpoint 1): After 2 hours, sample the reaction for LC-MS. The system is validated when the Total Ion Chromatogram (TIC) shows complete consumption of the amine (

191 -

Workup: Quench with saturated aqueous

. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over -

Chiral Integrity (Self-Validation Checkpoint 2): Following silica gel purification, analyze the product via Chiral Supercritical Fluid Chromatography (SFC). The protocol is validated only if the Enantiomeric Excess (ee) remains >98%.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Diversify the 3-bromo position with an aryl boronic acid to explore SAR.

Causality & Reagent Selection:

Step-by-Step Methodology:

-

Preparation: In a microwave vial, combine the 3-bromo-isoxazole intermediate (1.0 equiv), aryl boronic acid (1.5 equiv), and

(0.05 equiv). -

Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous

(3:1 ratio, 0.1 M overall). -

Degassing (Critical Step): Sparge the mixture with Argon for 10 minutes. Causality: Oxygen rapidly oxidizes the Pd(0) active species to inactive Pd(II), halting the catalytic cycle.

-

Reaction: Heat the sealed vial at 90°C for 4 hours.

-

Spectroscopic Validation (Self-Validation Checkpoint 3): Isolate the product and perform

NMR and HRMS. The system is validated by:-

NMR: The characteristic C4-H isoxazole singlet (typically ~6.5 ppm in

) will shift, and new aryl protons will appear. -

HRMS: The distinct 1:1 isotopic doublet characteristic of bromine (

) will disappear, replaced by the exact mass of the coupled product.

-

Systems Visualization: Synthetic Integration

Figure 2: Step-by-step synthetic integration of the chiral isoxazole building block into complex scaffolds.

Conclusion

The strategic deployment of this compound exemplifies the precision required in modern drug discovery. By leveraging its bioisosteric properties, synthetic modularity, and strict stereochemical vectors, researchers can systematically optimize pharmacodynamics and pharmacokinetics. Adhering to the self-validating protocols outlined above ensures that synthetic integrity is maintained from the initial amide coupling through to late-stage diversification.

References

-

[2] Palmer, M. J., et al. (2021). Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series. PubMed Central (PMC). URL:[Link]

-

[1] Palmer, M. J., et al. (2021). Potent Antimalarials with Development Potential Identified by Structure-Guided Computational Optimization of a Pyrrole-Based Dihydroorotate Dehydrogenase Inhibitor Series. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Technical Guide: A Framework for Determining the Aqueous Solubility of (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of drug discovery and development, the journey from a promising new chemical entity (NCE) to a clinically effective therapeutic is fraught with challenges. Among the most critical yet often underestimated hurdles is aqueous solubility. A molecule's ability to dissolve in an aqueous medium is a fundamental prerequisite for its absorption and subsequent systemic circulation, directly influencing its bioavailability and pharmacological response.[1][2][3] Poor solubility can terminate the development of an otherwise potent compound, leading to significant financial and temporal losses.[4] Therefore, the early and accurate characterization of a candidate's solubility profile is not merely a routine task but a strategic necessity that informs lead optimization, formulation development, and the overall probability of clinical success.[3][4]

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to approach the solubility determination of the novel chiral amine, (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine. As specific experimental data for this compound is not publicly available, this document serves as an in-depth methodological whitepaper. It combines theoretical principles with validated experimental protocols, guiding the user from initial in silico assessments to rigorous experimental quantification, ensuring scientific integrity and actionable insights.

Molecular Profile and Structural Considerations

The subject of this guide, this compound, is a chiral small molecule featuring several key structural motifs that are anticipated to influence its solubility:

-

Aromatic Heterocycle (3-bromo-1,2-oxazole): The oxazole ring is a five-membered aromatic heterocycle containing both oxygen and nitrogen.[5][6] Such systems are common in medicinal chemistry.[5][7] The presence of the bromine atom significantly increases the molecule's lipophilicity, which may decrease aqueous solubility.

-

Chiral Primary Amine ((1S)-ethan-1-amine): The amine group is basic and will be protonated at physiological pH. This ionization is expected to be the primary driver of aqueous solubility. Chirality is a critical factor in drug design, as enantiomers can exhibit different pharmacological and pharmacokinetic properties.[8][9] While the solubility of enantiomers is identical in achiral solvents, their interaction with chiral biological systems necessitates the study of the single, pure enantiomer.[9]

The interplay between the lipophilic bromo-isoxazole core and the ionizable amine sidechain makes a precise prediction of its solubility challenging without experimental data.

In Silico Solubility Prediction: The First Frontier

Before committing valuable resources and compound to wet-lab experiments, computational, or in silico, modeling provides a rapid and cost-effective first assessment of a compound's likely solubility profile.[10][11][12] These models use mathematical algorithms and machine learning, trained on large datasets of known molecules, to predict physicochemical properties from chemical structure alone.[12][13][14]

Rationale for In Silico Assessment

The primary goal of early-stage computational analysis is to flag potential liabilities.[10] By predicting parameters like the octanol-water partition coefficient (LogP), topological polar surface area (TPSA), and acid dissociation constant (pKa), we can contextualize the structural features of our molecule and anticipate its behavior in aqueous and lipid environments. This data-driven approach replaces older, trial-and-error methods with a more rational strategy.[10]

Predicted Physicochemical Properties

While direct prediction for this compound is not available, we can infer likely properties from structurally similar compounds found in public databases like PubChem. These values should be considered estimates to guide experimental design.

| Property | Predicted Value (Estimated) | Significance for Solubility |

| Molecular Weight | ~221.05 g/mol | Well within the typical range for small molecule drugs. |

| XLogP3 | 1.5 - 2.5 | Indicates a moderate degree of lipophilicity. Lipophilicity is a key factor affecting absorption and permeability.[15] |

| Topological Polar Surface Area (TPSA) | ~55 Ų | Suggests good potential for membrane permeability. |

| Hydrogen Bond Donors | 2 | The amine group can donate hydrogen bonds, aiding interaction with water. |

| Hydrogen Bond Acceptors | 3 | The nitrogen and oxygen atoms in the oxazole ring and the amine nitrogen can accept hydrogen bonds. |

| pKa (amine) | 8.5 - 9.5 | The amine is predicted to be basic and will be >99% protonated at physiological pH (7.4), significantly enhancing aqueous solubility. |

Note: These values are estimations based on related chemical structures and are intended for illustrative purposes. Actual values must be determined experimentally.

Experimental Solubility Determination: Methodologies and Protocols

Experimental measurement remains the definitive standard for solubility assessment. Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic.[3] Each provides different, yet complementary, insights into the compound's behavior.

The Experimental Workflow

A logical and efficient workflow is essential for characterizing a novel compound. The process begins with rapid, lower-precision methods suitable for early screening and progresses to more resource-intensive, gold-standard techniques for lead candidates.

Kinetic Solubility by Turbidimetry

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a high-concentration DMSO stock into an aqueous buffer.[3] It's a high-throughput method ideal for early discovery stages.[3][16]

Causality Behind Method Choice: In early-stage discovery, hundreds of compounds may need to be screened quickly with minimal material. Turbidimetry (or nephelometry) is automated, fast, and consumes very little compound, making it the logical choice for initial rank-ordering of candidates.[4]

Experimental Protocol: Automated Turbidimetric Assay

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well DMSO plate, perform a serial dilution of the stock solution to create a range of concentrations (e.g., 10 mM down to 20 µM).

-

Dispensing: Use an automated liquid handler to transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well clear-bottom assay plate containing aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline (PBS), pH 7.4). This creates a final DMSO concentration of 1%.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.

-

Measurement: Read the turbidity of each well using a plate-based nephelometer or a UV-Vis spectrophotometer at a wavelength sensitive to light scattering (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control wells.

Self-Validation: The protocol includes positive and negative controls. A known insoluble compound (e.g., griseofulvin) serves as a positive control for precipitation, while a highly soluble compound (e.g., caffeine) serves as a negative control. The response of these controls validates the assay's performance.

Thermodynamic Solubility by Shake-Flask Method

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method, developed by Higuchi and Connors, is the universally recognized "gold standard" for this measurement due to its reliability.[17]

Causality Behind Method Choice: For lead candidates and preclinical development, an accurate understanding of the true equilibrium solubility is paramount for formulation and dose prediction.[17] The shake-flask method directly measures this equilibrium state, providing the most accurate and relevant data for later-stage development, despite being lower-throughput.[17]

Experimental Protocol: Isothermal Shake-Flask Method

-

System Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired aqueous buffer (e.g., PBS pH 7.4, simulated gastric fluid). A visible excess of solid must remain to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker bath (e.g., 25°C or 37°C). Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). The time to reach equilibrium can be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.[18]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to allow undissolved solid to settle. Alternatively, centrifuge the vials at a low speed to pellet the excess solid.

-

Sample Collection: Carefully collect a precise aliquot of the supernatant, taking extreme care not to disturb the solid phase.

-

Filtration: Immediately filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microparticulates.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the pre-validated analytical method.

-

Quantitative Analysis: Determine the concentration of the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve must be prepared using standard solutions of the compound with known concentrations.[19]

Self-Validation: This protocol is self-validating by design. The confirmation that equilibrium has been reached by sampling at multiple time points ensures the final value is a true representation of thermodynamic solubility. Furthermore, the use of a validated, specific analytical method like HPLC ensures that the measured concentration is accurate and not an artifact of degradation or impurities.

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear and structured format to allow for easy comparison and interpretation.

| Solubility Type | Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| Kinetic | PBS | 7.4 | 25 | [Experimental Value] | [Calculated Value] | Turbidimetry |

| Thermodynamic | Water | ~8.5 (unbuffered) | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Thermodynamic | PBS | 7.4 | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Thermodynamic | SGF* | 1.2 | 37 | [Experimental Value] | [Calculated Value] | Shake-Flask |

SGF: Simulated Gastric Fluid

Interpreting the Results: The amine group in this compound is basic. Therefore, its solubility is expected to be significantly higher in the acidic environment of SGF (pH 1.2), where it will be fully protonated, compared to the neutral pH of PBS (7.4). This pH-dependent solubility is a critical piece of information for predicting oral absorption.

Conclusion: Building a Comprehensive Solubility Profile

Determining the solubility of a novel entity like this compound is a multi-step, systematic process. It begins with cost-effective in silico predictions to guide experimental work and progresses through high-throughput kinetic assays to the gold-standard thermodynamic shake-flask method. This tiered approach ensures that resources are used efficiently while building a comprehensive and reliable solubility profile. Understanding this fundamental physicochemical property is not an isolated academic exercise; it is a cornerstone of rational drug design that directly impacts a compound's potential to become a successful therapeutic agent.[2][15]

References

- Vertex AI Search. (2024). Predictive modeling for solubility and bioavailability enhancement.

- ResearchGate. (n.d.). In silico prediction models for solubility and membrane permeability in cell-based assays.

- BenchChem. (2025). Determining the Solubility of Novel Compounds: A Technical Guide for 2-Methoxy-4,4-dimethylpentan-1-ol.

- arXiv. (2024). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery.

- Elsevier. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

- PMC. (n.d.). ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches.

- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.

- BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.

- ProQuest. (n.d.). In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models.

- MDPI. (2020). The Importance of Solubility for New Drug Molecules.

- ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.

- PMC. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.

- PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.

- AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- RSC Publishing. (2024). The significance of chirality in contemporary drug discovery-a mini review.

- Chemical Methodologies. (2022). Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity.

- PMC. (n.d.). Chiral Drugs: An Overview.

- Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- PMC. (n.d.). The Significance of Chirality in Drug Design and Development.

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. chemmethod.com [chemmethod.com]

- 8. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery | bioRxiv [biorxiv.org]

- 13. ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models - ProQuest [proquest.com]

- 15. azolifesciences.com [azolifesciences.com]

- 16. lifechemicals.com [lifechemicals.com]

- 17. researchgate.net [researchgate.net]

- 18. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Technical Safety & Handling Guide: (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine

[1][2][3]

Part 1: Executive Summary & Compound Profile[1][2][3]

(1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine is a high-value chiral building block used primarily in the synthesis of advanced pharmaceutical scaffolds.[1][2][3] As a functionalized isoxazole, it combines the reactivity of an aryl halide (for cross-coupling) with a chiral primary amine (for amide coupling or reductive amination).

Critical Safety Notice: Specific toxicological data for this enantiomer is limited.[3] The protocols below are derived from Structure-Activity Relationship (SAR) analysis of 3-bromoisoxazole (highly reactive, potential shock sensitivity) and chiral

Physicochemical Data (Predicted/Inferred)

| Property | Value / Description | Note |

| IUPAC Name | This compound | |

| Molecular Formula | C | |

| Molecular Weight | 191.03 g/mol | |

| Physical State | Viscous oil or low-melting solid | Amine free bases are often oils; HCl salts are solids.[1][2][3] |

| Chirality | (1S)-enantiomer | Enantiomeric purity is critical; racemization risk at high T. |

| pKa (Conjugate Acid) | ~9.0 - 9.5 | Typical for |

| Solubility | Soluble in DCM, MeOH, THF; Sparingly soluble in water (pH dependent). | |

| Stability | Air/Light Sensitive | Absorbs CO |

Part 2: Hazard Identification (GHS Classification)[1][2][4]

Based on the functional group analysis of 3-bromoisoxazole and primary alkyl amines, the following GHS classifications are assigned as a precautionary baseline.

Signal Word: DANGER

| Hazard Class | Category | Hazard Statement | Mechanism/Justification |

| Acute Toxicity (Oral) | Cat 3 | H301: Toxic if swallowed | Isoxazole core is bioisosteric to pyridine/furan; some derivatives (e.g., ibotenic acid) are neuroactive.[1][2][3] |

| Skin Corrosion/Irritation | Cat 1B | H314: Causes severe skin burns | Primary amines are caustic; can cause irreversible tissue damage.[3] |

| Eye Damage | Cat 1 | H318: Causes serious eye damage | Direct consequence of high basicity.[3] |

| Flammable Liquids | Cat 3 | H226: Flammable liquid/vapor | 3-bromoisoxazole fragments are flammable; free base amines often have low flash points.[1][2][3] |

| Specific Target Organ Tox | Cat 2 | H373: May cause damage to organs | Halogenated heterocycles can be hepatotoxic.[3] |

Part 3: Engineering Controls & Containment[1][2][3]

Handling this compound requires a strict barrier between the operator and the substance due to its potential corrosivity and the energetic nature of the isoxazole ring (N-O bond tension).

Primary Containment

-

Quantity < 1g: Handle within a certified chemical fume hood with a face velocity of >100 fpm.

-

Quantity > 1g: Use a Glovebox (Inert Atmosphere) under Nitrogen or Argon.[1]

-

Reasoning: Prevents carbamate formation (reaction with atmospheric CO

) which alters stoichiometry in subsequent coupling reactions. -

Reasoning: Mitigates fire risk if the compound is volatile.[3]

-

Personal Protective Equipment (PPE)[1][2]

-

Respiratory: If outside a glovebox, use a full-face respirator with ABEK (Multi-gas/Vapor) cartridges.[1][2]

-

Dermal: Double-gloving strategy.[1][2][3]

-

Inner: Nitrile (4 mil).

-

Outer: Laminate film (Silver Shield) or thick Nitrile (8 mil) for prolonged handling.

-

Note: Standard latex is permeable to many halogenated heterocycles.[3]

-

Part 4: Storage & Stability Protocol

The integrity of the (1S) stereocenter and the chemical purity of the amine depends on rigorous storage conditions.

Storage Conditions

-

Temperature: Store at -20°C .

-

Why: Retards racemization and potential decomposition of the isoxazole ring.

-

-

Atmosphere: Store under Argon in a tightly sealed vial (Teflon-lined cap).

-

Why: Amines are hygroscopic and react with CO

to form solid carbamates, appearing as a white crust.

-

-

Light: Amber glass or aluminum foil wrap.

Stability Monitoring (Re-test Criteria)

Part 5: Operational Workflow & Visualization[2][3]

Safe Handling Workflow

The following diagram outlines the decision logic for handling the compound based on scale and state.

Figure 1: Decision matrix for containment based on the physical state (Free Base vs. Salt) of the amine.[1][2][3]

Emergency Response Logic

In the event of a spill or exposure, immediate action is required due to the corrosive nature of the amine and the toxicity of the bromide.

Figure 2: Emergency response protocols specific to brominated isoxazole amines.

Part 6: Synthesis & Reaction Safety[2][3][7]

When utilizing this intermediate in synthesis (e.g., Suzuki coupling or Amide bond formation), consider the following mechanistic hazards:

-

Metal-Catalyzed Cross-Coupling:

-

Risk: Palladium catalysts can facilitate dehalogenation or ring opening if temperatures exceed 80°C.[3]

-

Control: Use mild bases (Cs

CO

-

-

Isoxazole Ring Instability:

-

Risk: The N-O bond is weak (

55 kcal/mol). Strong reducing agents (e.g., LAH, Raney Nickel) will cleave the ring, destroying the scaffold. -

Control: Use selective reducing agents (e.g., NaBH(OAc)

) for reductive aminations on the amine side chain.

-

References

-

Fisher Scientific. (2025).[3][5] Safety Data Sheet: 5-Bromo-1,2-benzisoxazol-3-ylamine. Retrieved from .

-

Sigma-Aldrich. (2024).[3] Safety Data Sheet: 3-Bromoisoxazole. Retrieved from .[1][2][3]

-

PubChem. (2025).[3] Compound Summary: 1-(3-Bromo-1-propan-2-ylindazol-4-yl)ethanamine.[1][2][3] National Library of Medicine. Retrieved from .

-

MilliporeSigma. (2023).[3][6][7] Chiral Amines in Asymmetric Synthesis: Handling and Applications. Retrieved from .[1][2][3]

-

Enamine. (2024).[3][5] Safety Data Sheet: 1-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol. Retrieved from .

Sources

- 1. chemscene.com [chemscene.com]

- 2. Bromacil [webbook.nist.gov]

- 3. 1-(3-Bromo-5-methylphenyl)ethan-1-amine hydrochloride | 2227272-47-9 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.es [fishersci.es]

Discovery and Optimization of Novel Isoxazole Derivatives in Medicinal Chemistry: A Technical Guide

Executive Summary

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—has emerged as a privileged scaffold in modern drug discovery. Its unique electronic distribution, characterized by an electron-rich aromatic structure and a weak N–O bond, makes it an ideal bioisostere for amides and esters. This technical guide explores the rational design, mechanistic pharmacology, and advanced synthetic methodologies of novel isoxazole derivatives, providing drug development professionals with actionable, field-proven insights.

The Isoxazole Scaffold: Structural and Mechanistic Rationale

In medicinal chemistry, the substitution of metabolically labile functional groups with stable bioisosteres is a foundational strategy. The isoxazole core offers a unique combination of hydrogen-bond accepting capabilities (via the nitrogen and oxygen atoms) and lipophilicity, which enhances cell permeability and target binding affinity.

Recent advances have demonstrated that the isoxazole moiety can be highly functionalized at the C-3, C-4, and C-5 positions to probe the hydrophobic pockets of complex target proteins, leading to a wide array of derivatives with enhanced bioactivity and selectivity ().

Causality in Structure-Activity Relationship (SAR)

-

C-3 and C-5 Positions: Typically functionalized with bulky aryl or heteroaryl groups. These positions dictate the molecule's ability to anchor into deep lipophilic pockets of receptors (e.g., the Farnesoid X Receptor).

-

C-4 Position: Often utilized for electron-withdrawing groups or structural linkers. Modifications here directly modulate the

of the molecule, influencing its phase II metabolism and overall pharmacokinetic (PK) profile.

Pharmacological Profiling & Quantitative Efficacy

Isoxazole derivatives are currently being heavily investigated for their role in hepatoprotection, oncology, and antimicrobial therapies. Table 1 synthesizes the quantitative efficacy of recently developed isoxazole analogs.

Table 1: Quantitative Pharmacological Profiling of Novel Isoxazole Derivatives

| Compound / Derivative | Target / Disease Model | Key Efficacy Metric | Reference |

| Compound 9 (Methyl sulfonate isoster) | FXR Agonist (Liver Injury) | 167% efficacy vs GW4064 prototype | [1] |

| Compound 20 | FXR Agonist (APAP Toxicity) | Nanomolar potency, Orally active | [2] |

| Compound 135 & 136 | Anticancer (MCF-7 cell line) | [3] | |

| 4-OH Isoxazole Analog | CYP450 Inhibitor (CYP1A2) | High binding affinity / inhibition | [4] |

| 4-F Isoxazole Analog | CYP450 Inhibitor (CYP1A2) | High binding affinity / inhibition | [4] |

Mechanistic Deep-Dive: FXR Agonism and Hepatoprotection

Acetaminophen (APAP) overdose is a leading cause of acute liver failure. Novel isoxazole derivatives have been engineered to act as potent Farnesoid X Receptor (FXR) agonists. By elaborating on the structure of the prototype GW4064, researchers have identified that replacing terminal carboxylic acids with methyl sulfonate isosters minimizes phase II metabolism in vivo, drastically improving the ADME profile (1)[1].

Mechanistic signaling pathway of isoxazole-based FXR agonists in hepatoprotection.

Advanced Synthetic Methodologies: Ultrasound-Assisted [3+2] Cycloaddition

The traditional synthesis of isoxazoles via 1,3-dipolar cycloaddition of nitrile oxides with alkynes often requires extended refluxing (12–24 hours) in toxic solvents. This prolonged heating frequently leads to the thermal dimerization of the highly reactive nitrile oxide intermediate into unwanted furoxans.

To circumvent this, sonochemistry (ultrasound irradiation) has emerged as a superior, eco-friendly alternative (5)[5].

Ultrasound-assisted 1,3-dipolar cycloaddition workflow for isoxazole synthesis.

Self-Validating Experimental Protocol: Ultrasound-Assisted Synthesis

As a Senior Application Scientist, I mandate that every synthetic protocol must function as a self-validating system. The following methodology incorporates orthogonal validation checkpoints to prevent the propagation of failed intermediates.

Objective: Synthesize 3,5-disubstituted isoxazoles via in situ generation of nitrile oxides. Causality of Design: Ultrasound irradiation (20 kHz) induces acoustic cavitation. The rapid formation and collapse of microbubbles generate localized hot spots that accelerate the cycloaddition to under 90 minutes, while the bulk solvent remains at a mild 50°C, preserving the sensitive intermediate.

Step 1: Oxime Formation

-

Procedure: React the chosen benzaldehyde derivative (1.0 eq) with hydroxylamine hydrochloride (1.2 eq) and sodium acetate in ethanol at 50°C.

-

Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3) under UV (254 nm). The disappearance of the highly conjugated benzaldehyde chromophore and the appearance of a more polar oxime spot confirm complete conversion.

Step 2: Hydroximoyl Chloride Generation

-

Procedure: Dissolve the purified oxime in DMF and cool the system strictly to 0°C. Add N-chlorosuccinimide (NCS, 1.1 eq) portion-wise over 15 minutes.

-

Causality: The halogenation is highly exothermic. Maintaining the system at 0°C prevents over-chlorination of the aromatic ring and suppresses the premature, base-free elimination of HCl.

Step 3: Ultrasound-Assisted [3+2] Cycloaddition

-

Procedure: To the cold reaction mixture, add the terminal alkyne (1.0 eq). Slowly dropwise add triethylamine (TEA, 1.5 eq). Transfer the flask to an ultrasonic bath maintained at 50°C and sonicate for 85 minutes.

-

Causality: TEA acts as a mild base, initiating the dehydrohalogenation of hydroximoyl chloride to form the transient nitrile oxide in situ, which is immediately trapped by the alkyne dipolarophile driven by cavitation kinetics.

Step 4: Isolation and Structural Validation

-

Procedure: Quench the reaction with ice water, extract with EtOAc, and purify via silica gel column chromatography.

-

Validation Checkpoint: Perform

-NMR spectroscopy. The defining self-validation marker is the appearance of a sharp singlet at

Conclusion

The rational design of isoxazole derivatives represents a masterclass in bioisosteric replacement and structural tuning. By leveraging green synthetic methodologies like sonochemistry, researchers can rapidly generate diverse libraries of these heterocycles. Coupled with rigorous SAR profiling, isoxazoles will continue to yield highly potent, metabolically stable candidates for complex therapeutic targets like FXR and CYP450 enzymes.

References

-

Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. 5

-

Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. ACS Medicinal Chemistry Letters. 1

-

Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Taylor & Francis. 4

-

Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury (Compound 20 Data). Figshare / ACS. 2

Sources

- 1. Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acs.figshare.com [acs.figshare.com]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

The Architecture of Asymmetry: Advanced Methodologies in Chiral Isoxazole Synthesis

Executive Summary

The isoxazole ring—and its partially saturated derivatives, isoxazolines and isoxazolidines—represents a privileged scaffold in modern drug discovery and agrochemistry. Functioning as robust bioisosteres for amides and esters, these heterocycles confer enhanced metabolic stability and unique spatial geometries. However, the enantioselective construction of these rings has historically been bottlenecked by the inherent instability of key intermediates, such as nitrile oxides.

This whitepaper provides an authoritative, in-depth technical analysis of the two most robust paradigms for synthesizing chiral isoxazolines: Asymmetric 1,3-Dipolar Cycloaddition and Palladium-Catalyzed Enantioselective Carboetherification . Designed for application scientists and synthetic chemists, this guide dissects the mechanistic causality behind experimental choices and provides self-validating protocols for immediate laboratory implementation.

The Classical Paradigm: Asymmetric 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkene is the most direct route to the isoxazoline core. The fundamental challenge lies in the nature of the nitrile oxide dipole: it is highly prone to spontaneous dimerization into biologically inert furoxans[1].

Mechanistic Causality & Catalyst Design

To circumvent dimerization, nitrile oxides must be generated in situ at low steady-state concentrations. This is typically achieved by the dehydration of primary nitro compounds or the dehydrohalogenation of hydroximoyl chlorides[2]. Recently, the use of chloramine-T has emerged as a superior, mild oxidant for generating nitrile oxides directly from aldoximes[3].

Once generated, the transient dipole must be intercepted by a chiral environment. Two primary strategies have proven effective:

-

Chiral Auxiliaries (The Bimetallic Approach): Utilizing diisopropyl tartrate (DIPT) and dialkylzinc creates a rigid, dinucleating zinc-bridged intermediate. The zinc atoms simultaneously activate the hydroximoyl chloride and coordinate the allylic alcohol, locking the transition state into a highly ordered conformation that dictates facial selectivity[4][5].

-

Chiral Lewis Acids: Highly tuned, one-point binding chiral ruthenium or iron complexes selectively coordinate the dipolarophile (e.g.,

-unsaturated aldehydes), shielding one enantioface and driving complete endo-selectivity[1].

Mechanistic workflow of asymmetric 1,3-dipolar cycloaddition and competing dimerization.

Protocol A: DIPT/Zn-Mediated Cycloaddition to Allylic Alcohols

This protocol is designed as a self-validating system. The slow addition of reagents is the critical causal factor in preventing furoxan formation.

Reagents: Allyl alcohol (1.0 equiv), (R,R)-DIPT (1.2 equiv), Diethylzinc (1.0 M in hexanes, 2.0 equiv), Hydroximoyl chloride (1.5 equiv), anhydrous

Step-by-Step Methodology:

-

System Purging: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Causality: Diethylzinc is highly pyrophoric and moisture-sensitive; ambient moisture will prematurely quench the bimetallic complex.

-

Complex Formation: Dissolve allyl alcohol (1.0 mmol) in 10 mL anhydrous

. Cool to 0 °C. Dropwise, add diethylzinc (1.0 mL, 1.0 mmol). Stir for 10 minutes. -

Auxiliary Introduction: Add a solution of (R,R)-DIPT (1.2 mmol) in 2 mL

. Stir for 1 hour at 0 °C to allow the formation of the chiral zinc-alkoxide framework. -

Second Metalation: Add a second equivalent of diethylzinc (1.0 mL, 1.0 mmol). This acts as the base for the subsequent in situ generation of the nitrile oxide[4].

-

Dipole Generation & Trapping: Dissolve the hydroximoyl chloride (1.5 mmol) in 5 mL

. Add this solution via syringe pump over exactly 4 hours at 0 °C. Validation Check: If the solution turns persistently yellow/green, the addition is too fast, indicating the accumulation and dimerization of nitrile oxide. -

Quench & Workup: Stir for an additional 12 hours. Quench with saturated aqueous

. Extract with dichloromethane, dry over -

Analytical Validation: Purify via silica gel chromatography. Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min). The ee should routinely exceed 92%[2].

The Modern Paradigm: Pd-Catalyzed Enantioselective Carboetherification

While 1,3-dipolar cycloadditions are powerful, they are limited by the electronic requirements of the dipolarophile. In 2020, a paradigm-shifting alternative was developed: the Palladium-catalyzed enantioselective carboetherification of alkenyl oximes[6].

Mechanistic Causality & Ligand Design

This method bypasses the nitrile oxide intermediate entirely. Instead, it utilizes an alkenyl oxime which undergoes an intramolecular cyclization coupled with an intermolecular cross-coupling with an aryl or alkenyl halide[6].

The causality of the enantioselectivity is governed by the use of sterically bulky, electron-rich chiral phosphine ligands, specifically (S,Rs)-NMe-X2 (Xiang-Phos) . The bulky environment of the ligand forces the migratory insertion of the tethered alkene into the Ar-Pd(II) species to occur exclusively from one face, establishing the chiral center before the final C-O bond reductive elimination[6].

Catalytic cycle of Pd-catalyzed enantioselective carboetherification of alkenyl oximes.

Protocol B: Pd/Xiang-Phos Catalyzed Carboetherification

This protocol allows for the construction of highly substituted 3,5-disubstituted and 3,5,5-trisubstituted isoxazolines, which are notoriously difficult to synthesize via classical cycloaddition.

Reagents: Alkenyl oxime (0.2 mmol), Aryl bromide (0.4 mmol),

Step-by-Step Methodology:

-

Glovebox Preparation: Inside an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with

(5.5 mg, 0.006 mmol) and the chiral Xiang-Phos ligand (10 mol %). Causality: Pre-mixing the palladium source and the chiral ligand in the absence of substrate ensures the complete formation of the active monomeric Pd(0)L complex.* -

Base and Substrate Addition: Add NaOtBu (28.8 mg, 0.3 mmol), the alkenyl oxime (0.2 mmol), and the aryl bromide (0.4 mmol).

-

Solvent Introduction: Add 2.0 mL of anhydrous, degassed toluene. Seal the tube with a Teflon-lined cap.

-

Thermal Activation: Remove the tube from the glovebox and stir the reaction mixture at 65 °C for 12 hours. Validation Check: The reaction mixture should transition from a dark purple/red (Pd2dba3) to a homogenous golden-brown solution, indicating active catalysis.

-

Workup: Cool to room temperature, dilute with ethyl acetate (5 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

-

Analytical Validation: Purify via flash column chromatography (Hexanes/EtOAc). Confirm the structure via 1H and 13C NMR. Determine enantiopurity via Chiral HPLC. Expected yields are >85% with ee values up to 97%[6].

Quantitative Data Summary

The selection of a synthetic route depends heavily on the desired substitution pattern of the target isoxazoline. The table below summarizes the quantitative performance metrics of the methodologies discussed.

| Methodology | Catalyst / Auxiliary | Target Core | Avg. Yield (%) | Enantiomeric Excess (ee %) | Key Advantage |

| Bimetallic Cycloaddition | (R,R)-DIPT / | 5-substituted isoxazolines | 75 - 90% | 85 - 96% | Excellent for allylic alcohol dipolarophiles[2]. |

| Lewis Acid Cycloaddition | Ru-complex (5 mol%) | 3,5-substituted isoxazolines | 70 - 95% | 80 - 93% | Complete endo-selectivity; low catalyst loading[1]. |

| Pd-Carboetherification | 3,5- & 3,5,5-trisubstituted | 80 - 98% | 90 - 97% | Access to quaternary stereocenters; broad aryl scope[6][7]. |

Conclusion

The synthesis of chiral isoxazoles has evolved from the stoichiometric control of highly reactive dipoles to elegant, transition-metal-catalyzed asymmetric cross-couplings. For targets requiring unfunctionalized or simple allylic side chains, the DIPT/Zn-mediated 1,3-dipolar cycloaddition remains a highly reliable, scalable approach. However, for complex pharmaceutical intermediates requiring dense functionalization and quaternary stereocenters, the Pd-catalyzed carboetherification of alkenyl oximes represents the current state-of-the-art, offering unparalleled enantiocontrol and structural diversity.

References

-

Asymmetric 1,3-Dipolar Cycloaddition of Nitrile Oxides Generated in situ by Direct Oxidation of Aldoximes. Chemistry Letters (Oxford Academic). Available at:[Link]

-

Asymmetric Lewis acid-catalyzed 1,3-dipolar cycloadditions. Pure and Applied Chemistry (RERO DOC). Available at:[Link]

-

Asymmetric 1,3-Dipolar Cycloaddition Utilizing Tartaric Acid Ester as a Chiral Auxiliary. Sciforum. Available at:[Link]

-

3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. PubMed Central (PMC). Available at:[Link]

-

Enantioselective Synthesis of Isoxazolines Enabled by Palladium-Catalyzed Carboetherification of Alkenyl Oximes. Angewandte Chemie International Edition (PubMed). Available at:[Link]

-

Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Nitrile Oxides to an Achiral Allyl Alcohol Utilizing Diisopropyl Tartrate as a Chiral Auxiliary. Chemistry Letters (Oxford Academic). Available at:[Link]

Sources

- 1. doc.rero.ch [doc.rero.ch]

- 2. academic.oup.com [academic.oup.com]

- 3. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciforum.net [sciforum.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Enantioselective Synthesis of Isoxazolines Enabled by Palladium-Catalyzed Carboetherification of Alkenyl Oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Asymmetric Synthesis and Late-Stage Functionalization Using (1S)-1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-amine

Abstract

The isoxazole ring is a highly privileged heterocyclic scaffold in medicinal chemistry, frequently serving as a bioisostere for amides and phenyl rings to improve pharmacokinetic properties[1]. Furthermore, isoxazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties[2]. The compound (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine represents a highly versatile chiral building block for asymmetric synthesis[3]. This application note details field-proven protocols for utilizing this bifunctional synthon, focusing on orthogonal reactivity: initial N-functionalization (amide coupling) followed by C–C bond formation via Palladium-catalyzed Suzuki-Miyaura cross-coupling at the 3-bromo position.

Mechanistic Rationale & Orthogonal Reactivity

The strategic value of this compound lies in its two orthogonal reactive sites:

-

The (1S)-Chiral Amine: A highly nucleophilic center that can be seamlessly integrated into peptide backbones or drug-like scaffolds. Stereochemical control at this

-position is paramount for target binding in drug discovery. -

The 3-Bromo Isoxazole Handle: The bromine atom at the 3-position of the isoxazole ring is an excellent handle for transition-metal catalyzed cross-coupling reactions[4].

Causality in Workflow Design: Attempting a Palladium-catalyzed cross-coupling while the primary amine is unprotected often leads to catalyst poisoning, as the free amine strongly coordinates to the Pd(II) intermediate. Therefore, a self-validating synthetic workflow dictates that the amine must be functionalized (e.g., via amide bond formation) prior to the Suzuki-Miyaura coupling. This sequence ensures high catalytic turnover and preserves the enantiomeric purity of the chiral center. Late-stage functionalization of such heterocyclic compounds is a proven strategy in the development of novel pharmaceuticals and agrochemicals[5].

Synthetic workflow for orthogonal late-stage functionalization of the chiral isoxazole.

Experimental Design & Causality

Step 1: Amide Bond Formation

Amide bond formation using HATU and DIPEA is selected over standard carbodiimides (like EDC/DCC). Why? HATU generates a highly reactive 7-azabenzotriazole active ester. This ensures rapid conversion even with sterically hindered carboxylic acids. The mild base DIPEA neutralizes the system without causing base-catalyzed racemization of the

Step 2: Suzuki-Miyaura Cross-Coupling

The oxidative addition of Pd(0) into the C–Br bond of the 3-bromoisoxazole is generally facile, but the electron-rich nature of the heterocycle can slow down the transmetalation step.

-

Base & Solvent Selection: A strong base (

or -

Catalyst Selection: Using a bidentate ligand like dppf in

enforces a cis-geometry on the Pd(II) intermediate. This dramatically accelerates the final reductive elimination step, preventing off-target side reactions such as protodeboronation.

Catalytic cycle of Suzuki-Miyaura cross-coupling at the 3-position of the isoxazole.

Step-by-Step Methodologies

Protocol A: N-Functionalization via Amide Coupling

Reagents:

-

This compound (1.0 equiv)

-

Target Carboxylic Acid (1.1 equiv)

-

HATU (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous DMF (0.1 M)

Procedure:

-

Pre-activation: In an oven-dried round-bottom flask under inert atmosphere (

), dissolve the carboxylic acid and HATU in anhydrous DMF. -

Base Addition: Add DIPEA dropwise. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

-

Amine Addition: Add this compound in a single portion.

-

Reaction: Stir the reaction mixture at room temperature for 2–4 hours. Monitor completion via LC-MS or TLC.

-

Workup: Quench the reaction by diluting with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl (to remove unreacted amine/DIPEA), saturated aqueous

, and brine. -

Purification: Dry the organic layer over anhydrous

, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc) to yield the 3-bromoisoxazole amide intermediate.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Reagents:

-

3-bromoisoxazole amide intermediate (1.0 equiv)

-

Aryl/Heteroaryl Boronic Acid (1.5 equiv)

- (0.05 equiv, 5 mol%)

- (2.0 equiv)

-

1,4-Dioxane /

(4:1 v/v, 0.1 M)

Procedure:

-

Preparation: Charge a Schlenk tube with the 3-bromoisoxazole amide, arylboronic acid, and

. -

Degassing (Critical Step): Add the 1,4-Dioxane and

mixture. Sparge the solution with Argon or -

Catalyst Addition: Add

quickly under a positive stream of inert gas. Seal the tube. -

Heating: Heat the reaction mixture to 80 °C in a pre-heated oil bath for 12 hours.

-

Workup: Cool the mixture to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium black, washing with EtOAc.

-

Purification: Concentrate the filtrate and purify via silica gel chromatography to isolate the final enantiopure complex isoxazole derivative.

Quantitative Data & Optimization

The following tables summarize the optimization parameters and substrate scope for the Suzuki-Miyaura cross-coupling of the 3-bromoisoxazole core, demonstrating the robustness of the selected protocol.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

| Entry | Catalyst System (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Yield (%) | ee (%) |

| 1 | Toluene / | 90 | 45 | >99 | ||

| 2 | Toluene | 100 | 62 | 98 | ||

| 3 | 1,4-Dioxane / | 80 | 89 | >99 | ||

| 4 | 1,4-Dioxane / | 80 | 91 | >99 |

Note: Entry 4 represents the optimal conditions, providing the highest yield while strictly maintaining the enantiomeric excess (ee) of the chiral amine center.

Table 2: Substrate Scope for Suzuki-Miyaura Coupling (Using Protocol B)

| Boronic Acid Coupling Partner | Isolated Yield (%) | Enantiomeric Excess (ee %) |

| Phenylboronic acid | 91 | >99 |

| 4-Methoxyphenylboronic acid | 88 | >99 |

| 3-Fluorophenylboronic acid | 85 | >99 |

| 3-Thienylboronic acid | 79 | >99 |

| 4-Pyridylboronic acid | 74 | >99 |

References

-

Fluorochem. "(3-BROMOISOXAZOL-5-YL)METHANAMINE (CAS 2763-93-1)". Source: fluorochem.co.uk. URL:[3]

-

NIH PMC. "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes". Source: nih.gov. URL:[1]

-

MDPI. "Telodendrimer-Based Macromolecular Drug Design using 1,3-Dipolar Cycloaddition for Applications in Biology". Source: mdpi.com. URL:[2]

-

Benchchem. "3-Bromo-5-(2-pyridyl)isoxazole". Source: benchchem.com. URL:[4]

-

Google Patents. "US9233951B2 - Heterocyclic compounds as pesticides". Source: google.com. URL:[5]

Sources

- 1. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 3-Bromo-5-(2-pyridyl)isoxazole | Benchchem [benchchem.com]

- 5. US9233951B2 - Heterocyclic compounds as pesticides - Google Patents [patents.google.com]

(1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine as a chiral building block

Part 1: Executive Summary & Technical Profile

The "Why": Strategic Value in Drug Discovery

(1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine represents a high-value "chiral fragment" designed for Fragment-Based Drug Discovery (FBDD) and Lead Optimization.

-

The Isoxazole Bioisostere: The 1,2-oxazole ring serves as a stable, planar bioisostere for amide bonds and carboxylic acids, frequently improving metabolic stability (t1/2) and membrane permeability compared to their carbonyl counterparts.

-

Orthogonal Functionalization: The molecule features two distinct reaction handles:

-

C3-Bromine: A "silent" electrophile ready for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) to build the "Western" aryl/heteroaryl tail.

-

C5-Chiral Amine: A nucleophilic "Eastern" handle with fixed (S)-stereochemistry, crucial for engaging specific hydrogen-bonding networks in protein binding pockets (e.g., kinase hinge regions, GPCR orthosteric sites).

-

-

Chiral Fidelity: Supplied as a single enantiomer (ee > 98%), it eliminates the costly need for late-stage chiral resolution.

Chemical Profile

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C5H7BrN2O |

| Molecular Weight | 191.03 g/mol (Free Base) |

| Stereochemistry | (1S) (Alpha-methyl amine) |

| Appearance | White to off-white crystalline solid (typically supplied as HCl salt) |

| Solubility | High in DMSO, MeOH, Water (as salt); Moderate in DCM (as free base) |

| pKa (Calc) | ~8.5 (Amine conjugate acid) |

| Storage | -20°C, Hygroscopic (Store under Argon/Nitrogen) |

Part 2: Synthetic Utility & Reaction Logic

The utility of this building block lies in its ability to serve as a central hub. The following diagram illustrates the logical flow of elaboration, prioritizing the preservation of the isoxazole ring integrity.

Figure 1: Diversity-Oriented Synthesis (DOS) workflow. Path A is recommended to prevent catalyst poisoning by the free amine during Pd-coupling.

Part 3: Detailed Experimental Protocols

Protocol A: Handling & Free Basing

The compound is typically supplied as a Hydrochloride (HCl) salt for improved stability. For reactions requiring the free amine (e.g., nucleophilic attack), in situ neutralization is preferred over bulk free-basing to prevent oxidative degradation.

Procedure:

-

Dissolve the HCl salt (1.0 equiv) in the reaction solvent (e.g., DMF or DCM).

-

Add DIPEA (N,N-Diisopropylethylamine) (1.2 – 3.0 equiv) immediately prior to adding the electrophile.

-

Note: If isolating the free base is strictly necessary, perform a quick extraction (DCM / Sat. NaHCO3), dry over Na2SO4, and concentrate in vacuo at <30°C. Use immediately.

Protocol B: Amide Coupling (Eastern Handle)

Objective: Functionalize the chiral amine while preserving the C3-Bromine for later steps.

Reagents:

-

Carboxylic Acid (R-COOH, 1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Solvent: DMF (anhydrous)

Step-by-Step:

-

Activation: In a dried vial, dissolve R-COOH (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes. Mechanism: Formation of the active O-acyl(tetramethyl)uronium species.

-

Addition: Add this compound HCl (1.0 mmol) directly to the activated ester mixture.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass: M+H).

-

Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), Sat. NaHCO3, and Brine.

-

Purification: Flash Column Chromatography (Hexane/EtOAc).

-

Checkpoint: Verify the retention of the Bromine signal (1:1 isotopic pattern in MS) and the optical rotation.

-

Protocol C: Suzuki-Miyaura Coupling (Western Handle)

Objective: arylation at the C3 position. Note: 3-bromoisoxazoles are electronically distinct from 3-bromo-pyridines; oxidative addition can be slower.

Reagents:

-

Substrate (From Protocol B)

-

Aryl Boronic Acid (1.5 equiv)

-

Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or XPhos Pd G3 (for sterically hindered partners).

-

Base: K2CO3 (2.0 M aq, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

-

Setup: Charge a microwave vial with the Substrate (0.5 mmol), Boronic Acid (0.75 mmol), and Palladium catalyst (0.025 mmol).

-

Inerting: Seal the vial and purge with Argon/Nitrogen (3 cycles).

-

Solvation: Add degassed 1,4-Dioxane (4 mL) and K2CO3 solution (0.75 mL).

-

Reaction: Heat to 80–90°C for 4–16 hours (Thermal) or 100°C for 30 min (Microwave).

-

Mechanistic Insight: The electron-rich isoxazole ring can deactivate the C-Br bond. Higher temperatures or electron-rich ligands (like XPhos or SPhos) facilitate the oxidative addition step.

-

-

Workup: Filter through a Celite pad, rinse with EtOAc, and concentrate.

Part 4: Quality Control & Stereochemical Verification

Ensuring the enantiomeric excess (ee) is critical. Racemization can occur if the alpha-proton is subjected to strong bases (e.g., NaH, LDA) for extended periods, although the electron-rich nature of the ring offers some protection compared to standard amides.

Chiral HPLC Method (Reference Standard):

-

Column: Daicel Chiralpak AD-H or IC (5 µm, 4.6 x 250 mm)

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

-

Flow Rate: 1.0 mL/min

-

Detection: UV @ 254 nm

-

Expectation:

-

(1S)-Isomer (Target): Retention time ~ t1

-

(1R)-Isomer (Impurity): Retention time ~ t2

-

Acceptance Criteria: ee > 98.0%.

-

Part 5: Safety & Stability (E-E-A-T)

-

Isoxazole Ring Instability:

-

Reducing Conditions: Avoid Hydrogenation (H2, Pd/C) or dissolving metal reductions (Na/NH3) unless ring opening to the beta-amino enone or gamma-amino alcohol is the desired outcome (the "masked" 1,3-dicarbonyl strategy).

-

Base Sensitivity: While 3-bromoisoxazoles are generally robust, prolonged exposure to strong bases (e.g., NaOH at reflux) can lead to ring cleavage to nitriles.

-

-

Hygroscopicity: The amine salt attracts water. Weigh quickly or in a glovebox to ensure accurate stoichiometry.

References

-

Isoxazole Synthesis & Reactivity: Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles.[1][2][3][4][5][6][7] Current Organic Chemistry, 9(10), 925-958. Link

-

Ellman Auxiliary for Chiral Amines: Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995. Link

-

Suzuki Coupling on Isoxazoles: Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 129(11), 3358-3366. (Describes ligand effects applicable to heteroaryl halides). Link

-

Isoxazoles in Medicinal Chemistry: Zhu, J., Mo, J., Lin, H. Z., Chen, Y., & Sun, H. (2018). The recent progress of isoxazole derivatives as medicinal drugs.[5][8] Bioorganic & Medicinal Chemistry, 26(12), 3065-3075. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. impactfactor.org [impactfactor.org]

- 3. ajrconline.org [ajrconline.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]

- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic Coupling of (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine

This Application Note is designed for medicinal chemists and process scientists utilizing (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine (referred to herein as Scaffold 1 ) as a chiral building block.[1]

The unique architecture of Scaffold 1 —featuring an electrophilic 3-bromoisoxazole warhead and a nucleophilic, stereodefined primary amine—requires a bifurcated synthetic strategy to prevent chemoselectivity errors and racemization.

Executive Summary & Strategic Analysis

Scaffold 1 is a bifunctional heteroaryl building block. Its utility lies in the orthogonality between the C3-Bromide (susceptible to Pd-catalyzed cross-coupling) and the C5-Alkylamine (susceptible to acylation/alkylation).[1]

Core Challenges:

-

Catalyst Poisoning: The free primary amine can coordinate to Pd(0)/Pd(II) species, arresting the catalytic cycle during cross-coupling.

-

Ring Lability: The isoxazole N-O bond is sensitive to reducing conditions (e.g., hydrogenation, dissolving metals), which will cleave the ring to form enaminoketones.

-

Stereochemical Integrity: The chiral center at the

-position (C1 of the ethyl group) is "benzylic-like" to the electron-withdrawing isoxazole.[1] While generally robust, it is susceptible to racemization under strong thermodynamic bases (e.g.,

Strategic Workflow

The following decision tree illustrates the optimal processing routes. Path A (Amine Protection/Functionalization First) is strongly recommended to mitigate catalyst poisoning.

Caption: Strategic workflow for Scaffold 1. Path A is preferred to mask the amine before metal catalysis.

Detailed Protocols

Protocol A: Amine Functionalization (Amide Coupling)

Objective: To derivatize the primary amine while preserving the C3-bromide for later steps.[1]

The isoxazole ring is electron-withdrawing, reducing the nucleophilicity of the adjacent amine slightly compared to a standard benzylamine. Standard coupling reagents (HATU) are effective, but avoid harsh acyl chlorides without base buffering to prevent HCl-mediated racemization or degradation.[1]

Reagents:

-

Substrate: Scaffold 1 (1.0 equiv)

-

Carboxylic Acid: (1.1 equiv)[1]

-

Coupling Agent: HATU (1.2 equiv)[1]

-

Base: DIPEA (3.0 equiv)[1]

-

Solvent: DMF or DCM (Anhydrous)[1]

Step-by-Step:

-

Dissolution: Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration).

-

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at 0 °C for 15 minutes to form the activated ester.

-

Addition: Add Scaffold 1 (1.0 equiv) in one portion.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS for consumption of the amine.

-

Workup: Dilute with EtOAc, wash with saturated

(2x), water (1x), and brine (1x). Dry over -

Purification: Flash chromatography (typically 0-50% EtOAc/Hexanes).[1]

Checkpoint: The product now contains a stable amide/carbamate and the intact 3-bromo handle.[1]

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: To install an aryl/heteroaryl group at the C3 position.[1]

Critical Note: If the amine is unprotected, use 3.5 equiv of base to ensure the amine remains free-based and does not sequester the boronic acid, although yields are typically 10-20% lower than with protected substrates.

Recommended Catalyst System:

3-Bromoisoxazoles are deactivated electrophiles.[1] Standard

-

Preferred:

(Robust, general purpose) -

Advanced: XPhos Pd G3 or

/

Reagents:

-

Substrate: N-Protected Scaffold 1 (1.0 equiv)

-

Boronic Acid/Ester: (1.2 – 1.5 equiv)

-

Catalyst:

(5 mol%)[1] -

Base:

(2.0 M aq. solution, 3.0 equiv) or -

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step:

-

Degassing: Charge a reaction vial with the Protected Scaffold 1, Boronic Acid, and Base. Evacuate and backfill with Nitrogen (

) three times. -

Solvent Addition: Add degassed 1,4-Dioxane and Water.

-

Catalyst Addition: Add the Pd catalyst under a positive stream of

. -

Heating: Seal the vial and heat to 80–90 °C for 4–12 hours.

-

Note: Do not exceed 100 °C if possible, to minimize thermal stress on the isoxazole.

-

-

Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine.

-

Purification: Silica gel chromatography.

Protocol C: Buchwald-Hartwig Amination

Objective: To form a C-N bond at the C3 position (e.g., 3-amino-isoxazole derivatives).[1]

High Risk Alert: This transformation is challenging. 3-Bromoisoxazoles are poor substrates for

-

Base Selection: Avoid

if possible, as it may racemize the C5-chiral center. Use -

Ligand Selection: BrettPhos (for primary amines) or RuPhos (for secondary amines) are essential for heteroaryl halides.

Reagents:

-

Substrate: N-Protected Scaffold 1 (1.0 equiv)

-

Amine Partner: (1.2 equiv)[1]

-

Catalyst: BrettPhos Pd G3 (2–5 mol%)

-

Base:

(anhydrous, 2.0 equiv) -

Solvent: Toluene or 1,4-Dioxane (Anhydrous)[1]

Step-by-Step:

-

Setup: In a glovebox or under strict Argon atmosphere, combine Protected Scaffold 1, Amine Partner, Base, and Pre-catalyst.

-

Solvent: Add anhydrous solvent (degassed).

-

Reaction: Heat to 90 °C for 8–16 hours.

-

Monitoring: Monitor by LCMS. If conversion stalls, add a second portion of catalyst (2 mol%).

Critical Stability & Troubleshooting

| Parameter | Risk Level | Mitigation Strategy |

| Hydrogenation | CRITICAL | NEVER use |

| Strong Bases | High | Avoid LDA, NaH, or |

| Free Amine | Medium | Free amines poison Pd catalysts. Protect as Boc, Cbz, or Acetamide before coupling the bromide. |

| Thermal Stability | Low/Med | Isoxazoles can undergo thermal rearrangement at very high temperatures (>140 °C). Keep reactions below 110 °C. |

References

-

Isoxazole Coupling Reactivity: Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles.[1]

-

Source:

-

-

Buchwald-Hartwig Conditions:Buchwald-Hartwig Cross-Coupling General Guides.

-

Source: [1]

-

-

General Isoxazole Synthesis: Synthesis of 3-Aminoisoxazoles via Addition-Elimination.[1]

-

Source: [1]

-

-

Catalyst Selection for Heterocycles: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines (Analogous functional group tolerance).[1]

-

Source: [1]

-

Sources

(1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine in pharmaceutical intermediate synthesis

Application Note: Strategic Utilization of (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine in Pharmaceutical Synthesis

Executive Summary

This guide details the synthesis, handling, and strategic application of This compound . This chiral heterocyclic intermediate is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. Its value lies in its dual-handle architecture : a chemically robust chiral amine for amide/urea formation and a 3-bromo group primed for palladium-catalyzed cross-coupling.

This protocol prioritizes the Ellman Sulfinamide methodology for establishing the (1S)-stereocenter, offering superior enantiomeric excess (>98% ee) compared to enzymatic resolution for this specific electron-deficient heteroaryl ketone.

Molecule Profile & Strategic Value

| Property | Detail |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₇BrN₂O |

| Molecular Weight | 191.03 g/mol |

| Chiral Center | (S)-Configuration at the |

| Key Functionality | 1.[1][2][3][4][5] Primary Amine: Nucleophile for library diversification.2. 3-Bromoisoxazole: Electrophile for Suzuki/Stille coupling.3. Isoxazole Core: Bioisostere for amides/esters; rigid linker. |

The "Dual-Handle" Advantage: Unlike standard benzyl amines, the 3-bromoisoxazole moiety allows for late-stage diversification. You can install the chiral amine early, build a peptide or urea backbone, and then perform a Suzuki coupling on the bromine to install a "tail" region, maximizing SAR (Structure-Activity Relationship) throughput.

Synthesis Protocol: The Ellman Route

The most reliable route to the (1S)-isomer involves the condensation of 1-(3-bromo-1,2-oxazol-5-yl)ethan-1-one with (S)-(-)-tert-butanesulfinamide, followed by diastereoselective reduction.

Step 1: Sulfinimine Condensation

-

Reagents: 3-bromo-5-acetylisoxazole, (S)-(-)-2-methyl-2-propanesulfinamide, Titanium(IV) ethoxide (

). -

Mechanism:

acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine.

Protocol:

-

Dissolve 3-bromo-5-acetylisoxazole (1.0 equiv) and (S)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF (0.5 M concentration).

-

Add

(2.0 equiv) dropwise under -

Heat to 60°C for 12–18 hours. Monitor by LC-MS (Imine mass = Ketone + 103 Da).

-

Workup: Cool to RT. Pour into brine under vigorous stirring. The Ti salts will precipitate as a thick white slurry. Dilute with EtOAc, filter through Celite, and concentrate.

-

Purification: Flash chromatography (Hex/EtOAc).

Step 2: Diastereoselective Reduction (Critical Step)

-

Reagents: L-Selectride (Lithium tri-sec-butylborohydride).

-

Causality: The bulky L-Selectride coordinates with the sulfinyl oxygen. For heteroaryl ketones, this typically favors the formation of the (S,S)-sulfinamide intermediate via a non-chelated transition state (verify specific substrate interaction, as heteroatoms can alter coordination).

-

Note: If the (R)-isomer is desired, swap L-Selectride for NaBH₄ (which often favors the opposite diastereomer via a chelated transition state) or use (R)-sulfinamide.

-

Protocol:

-

Dissolve the sulfinimine in anhydrous THF at -78°C.

-

Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise. Maintain temperature < -70°C.

-

Stir for 2 hours. Warm slowly to RT.

-

Quench with saturated

. Extract with EtOAc.[2] -

QC Check: Analyze diastereomeric ratio (dr) by NMR or HPLC before proceeding. Target dr > 95:5.

Step 3: Cleavage to Free Amine

-

Reagents: HCl (4M in Dioxane).

Protocol:

-

Dissolve the sulfinamide intermediate in MeOH.

-

Add HCl/Dioxane (4.0 equiv). Stir at RT for 1 hour.

-

Concentrate to dryness. The product is the hydrochloride salt .

-

Storage: Store as the HCl salt to prevent oxidative degradation of the amine.

Visualization: Synthesis Workflow

Figure 1: Step-wise synthesis of this compound via Ellman auxiliary.

Downstream Application: The "Protect-Then-Couple" Strategy

A common failure mode is attempting Suzuki coupling on the free amine. The amine can coordinate to Palladium, poisoning the catalyst, or participate in competing Buchwald-Hartwig aminations.

Recommended Workflow:

-

Protection: Convert the amine to a Carbamate (Boc) or Amide (if the final drug linker is known).

-

Cross-Coupling: Perform Suzuki-Miyaura coupling on the 3-bromo position.

Protocol: Suzuki Coupling on 3-Bromoisoxazole

-

Challenge: Isoxazoles are electron-deficient; the C-Br bond is activated but the ring can be sensitive to strong bases.

-

Catalyst System:

is preferred for its stability and efficiency with heteroaryl halides. -

Base:

or

Figure 2: Divergent synthesis strategy avoiding catalyst poisoning.

Quality Control & Analytics

| Test | Method | Acceptance Criteria |

| Enantiomeric Excess | Chiral HPLC (Daicel Chiralpak AD-H or OD-H) | > 98% ee |

| Identity | 1H NMR (DMSO-d6) | Diagnostic doublet at ~1.5 ppm (CH3) and quartet at ~4.5 ppm (CH-NH2). |

| Residual Titanium | ICP-MS | < 500 ppm (Crucial if proceeding to biology) |